2'-Bromo-5'-fluoro-2-hydroxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD31567239 is a chemical compound with unique properties that have garnered interest in various scientific fields
Vorbereitungsmethoden
The preparation of MFCD31567239 involves specific synthetic routes and reaction conditions. One of the common methods includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Analyse Chemischer Reaktionen
MFCD31567239 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions might require reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
MFCD31567239 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of new compounds and materials. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in treating certain diseases. Industrially, MFCD31567239 is utilized in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of MFCD31567239 involves its interaction with specific molecular targets and pathways. It acts as a positive allosteric modulator, increasing the activity of certain receptors or enzymes. This modulation can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
MFCD31567239 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate crystal forms. The distinct properties of MFCD31567239, such as its solubility and stability, make it stand out among its peers .
Eigenschaften
Molekularformel |
C8H6BrFO2 |
---|---|
Molekulargewicht |
233.03 g/mol |
IUPAC-Name |
1-(2-bromo-5-fluorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrFO2/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,11H,4H2 |
InChI-Schlüssel |
RLUFYNCWIPGYGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=O)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.